N,N-dimethyl-4-(pyrrolidin-3-yl)aniline
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Overview
Description
N,N-dimethyl-4-(pyrrolidin-3-yl)aniline is an organic compound with the molecular formula C12H18N2. It is a derivative of aniline, where the aniline nitrogen is substituted with two methyl groups and the para position of the benzene ring is substituted with a pyrrolidin-3-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(pyrrolidin-3-yl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with pyrrolidine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate (K2CO3). The reaction mixture is heated under reflux in a suitable solvent, such as toluene, for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-4-(pyrrolidin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like halides, amines, and alcohols
Major Products Formed:
Oxidation: N-oxide derivatives
Reduction: Amine derivatives
Substitution: Various substituted aniline derivatives
Scientific Research Applications
N,N-dimethyl-4-(pyrrolidin-3-yl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(pyrrolidin-3-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. Additionally, the compound’s structural features allow it to interact with DNA and proteins, potentially affecting gene expression and protein function .
Comparison with Similar Compounds
- N,N-dimethyl-4-(2-pyrrolidinyl)aniline
- N,N-dimethyl-4-(pyrrolidin-2-yl)aniline
- N,N-dimethyl-4-(pyrrolidin-4-yl)aniline
Comparison: N,N-dimethyl-4-(pyrrolidin-3-yl)aniline is unique due to the position of the pyrrolidinyl group on the benzene ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity. For instance, the 3-pyrrolidinyl substitution may result in different binding affinities and selectivities for biological targets compared to the 2- or 4-pyrrolidinyl analogs .
Properties
CAS No. |
952480-21-6 |
---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
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